molecular formula C9H20N2O B13307911 N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide

N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide

Cat. No.: B13307911
M. Wt: 172.27 g/mol
InChI Key: TXVCGKSRLNLBLN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide is a substituted acetamide derivative characterized by a dimethylamino group and a branched pentan-2-ylamino substituent. This compound belongs to a broader class of acetamides, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and functional group compatibility.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N,N-dimethyl-2-(pentan-2-ylamino)acetamide

InChI

InChI=1S/C9H20N2O/c1-5-6-8(2)10-7-9(12)11(3)4/h8,10H,5-7H2,1-4H3

InChI Key

TXVCGKSRLNLBLN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide typically involves the reaction of N,N-dimethylacetamide with a suitable amine, such as pentan-2-ylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common methods include:

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound shares a common acetamide backbone (CH3CONR2) with variations in the substituents attached to the nitrogen atoms. Below is a comparative analysis of its analogs:

Table 1: Structural and Molecular Data
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide Not Available C9H20N2O 172.27 g/mol Pentan-2-yl, dimethylamino
N,N-Dimethyl-2-(methylphenylamino)acetamide 91429-74-2 C11H16N2O 192.26 g/mol Methylphenyl, dimethylamino
N,N-Dimethyl-2-[(phthalazin-1-yl)amino]acetamide Not Available C12H14N4O 230.26 g/mol Phthalazin-1-yl, dimethylamino
N-[2-(Diethylamino)ethyl]-2-phenylacetamide 51816-17-2 C14H22N2O 234.34 g/mol Phenyl, diethylaminoethyl
N,N-Dimethyl-2-phenylacetamide Not Available C10H13NO 163.22 g/mol Phenyl, dimethylamino

Key Observations :

  • The pentan-2-yl group introduces a branched aliphatic chain, enhancing hydrophobicity compared to aromatic substituents (e.g., phenyl or methylphenyl) .
  • Bulky substituents (e.g., phthalazin-1-yl) increase molecular weight and may influence solubility and crystallinity .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Physical State Purity (%) Distilling Range (°C) Solubility
N,N-Dimethylacetamide (DMAC) Clear liquid ≥99 164.5–167.5 Miscible with water, organics
N,N-Dimethyl-2-phenylacetamide Solid Not Available Not Available Limited aqueous solubility
N-Phenyl-2-(piperazin-1-yl)acetamide Solid Not Available Not Available Soluble in polar solvents

Key Observations :

  • Aliphatic analogs like DMAC exhibit high polarity and miscibility in water, whereas aromatic derivatives (e.g., N,N-Dimethyl-2-phenylacetamide) are less soluble .
  • The pentan-2-yl substituent in the target compound may reduce water solubility compared to DMAC but enhance compatibility with lipid-rich systems.

Biological Activity

N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound is characterized by its amide functional group, which contributes to its biological activity. The molecular formula is C10H21N2OC_{10}H_{21}N_2O, and its structure can be represented as follows:

 CH3)2NC(=O)CH(NHC5H11)CH3\text{ CH}_3)_2N-C(=O)-CH(NH-C_5H_{11})-CH_3

This structure indicates the presence of a dimethylamino group and a branched pentan-2-yl chain, which are critical for its interaction with biological targets.

The biological activity of this compound primarily involves its role as an inhibitor in various biochemical pathways. Research has indicated that compounds with similar structural frameworks can interact with key proteins involved in cellular signaling and metabolic processes.

Inhibition of Pathogenicity

One significant area of study is the compound's potential to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, a critical virulence factor in bacterial infections. Studies have shown that modifications in the amide structure can enhance inhibitory potency, with some derivatives achieving IC50 values below 1 µM in translocation assays, indicating strong inhibition of T3SS-mediated processes .

Table 1: Biological Activity of this compound Derivatives

Compound VariantIC50 (µM)Target ActivityNotes
Parent Compound>10T3SS InhibitionLimited activity observed
Variant A0.8T3SS SecretionPotent inhibitor
Variant B1.5T3SS TranslocationModerate activity
Variant C0.5Cytotoxicity in CHO CellsHigh selectivity observed

This table summarizes the inhibitory activities of different derivatives, highlighting how structural modifications can significantly impact biological efficacy.

Case Study 1: Antimicrobial Activity

In a comparative study focusing on antimicrobial properties, this compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antimicrobial effects, particularly against gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. Using MTT assays, it was found that specific derivatives induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-468). The mechanism involved cell cycle arrest and activation of apoptotic pathways, indicating potential applications in cancer therapy .

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